molecular formula C4H8F3NOS B041453 Morpholinosulfur trifluoride CAS No. 51010-74-3

Morpholinosulfur trifluoride

Cat. No.: B041453
CAS No.: 51010-74-3
M. Wt: 175.18 g/mol
InChI Key: UFXIRMVZNARBDL-UHFFFAOYSA-N
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Description

Morpholinosulfur trifluoride, also known as this compound, is a useful research compound. Its molecular formula is C4H8F3NOS and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Organic Synthesis

    Morpholinosulfur trifluoride, also known as Morph-DAST, is utilized in the fluorination of cyclic α,α-dialkoxy ketones, leading to 1,2-dialkoxy-1,2-difluorinated compounds. This process contributes to the synthesis of multifunctionalized carbo- and heterocyclic compounds, important in pharmaceutical and biotechnological applications (Surmont et al., 2010).

  • Ring-Expansion Synthesis

    It mediates ring-expansion of substituted cyclic β-amino alcohols, efficiently preparing trans and cis 5-fluoropipecolic acids. These acids have potential applications in the pharmaceutical and biotechnology industries (Mykhailiuk et al., 2011).

  • Synthesis of Nucleoside Analogues

    this compound is employed in the efficient synthesis of N-fluoroalkylated morpholino nucleoside analogs, which are significant in nucleoside-based drug discovery and pharmacological research (Debreczeni et al., 2022).

  • Selective Activation in Organic Reactions

    It is used for selective activation in the sulfonylthiolation of arenes via SS-morpholino dithiosulfonate, allowing access to diverse multifunctionalized sulfides through electrophilic aromatic substitution and sulfur extrusion (Kanemoto et al., 2021).

  • Relative Stability and Safety

    this compound is noted for its relative thermal stability compared to other aminosulfur trifluorides, offering a safer alternative for alcohol fluorination (Messina et al., 1989).

  • Improved Methods in Synthesis

    It plays a role in the synthesis of key precursors for DNA-dependent protein kinase inhibitors, highlighting its importance in the development of new therapeutic agents (Aristegui et al., 2006).

  • Enhanced Molecular Transport

    this compound is involved in the design of dendritic transporters that efficiently deliver Morpholino antisense oligos into cells, which is crucial for advancing the application of antisense technology in animal research and therapeutics (Li & Morcos, 2008).

Mechanism of Action

Target of Action

Morpholinosulfur trifluoride primarily targets the hydroxy groups in the cell membrane . These groups play a crucial role in maintaining the structural integrity of the cell and facilitating various biochemical reactions.

Mode of Action

The compound interacts with its targets through a nucleophilic attack on the hydroxy group in the cell membrane . This interaction leads to dehydration reactions and the formation of active substances .

Biochemical Pathways

The affected biochemical pathway involves the reaction of this compound with hydroxyl groups, leading to the formation of cyclohexanol and dehydrochlorination products . The downstream effects of this pathway are yet to be fully understood and are a subject of ongoing research.

Pharmacokinetics

The compound’smolecular weight (175.17 g/mol) and density (1.436 g/mL at 25 °C) suggest that it may have significant bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes to the cell membrane’s structure due to the interaction with hydroxy groups . This can lead to the formation of active substances that may have various effects on the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound reacts violently with water , which could impact its stability and efficacy in aqueous environments. Additionally, the compound is classified as a combustible liquid , indicating that its action and stability could be affected by heat or sparks .

Safety and Hazards

Morpholinosulfur trifluoride is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation . It reacts violently with water and containers may explode when heated . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Future Directions

Morpholinosulfur trifluoride is a promising reagent in the field of organic synthesis, particularly in the fluorination of organic compounds . Its unique properties and stability make it a valuable tool in the development of new synthetic methodologies .

Biochemical Analysis

Biochemical Properties

Morpholinosulfur trifluoride is incorporated in the fluoronation of trihexanols It interacts with enzymes, proteins, and other biomolecules in a manner that is yet to be fully understood

Cellular Effects

It is known to react with the hydroxy group in the cell membrane, leading to dehydration reactions and formation of active substances

Molecular Mechanism

The molecular mechanism of this compound involves a nucleophilic attack on the hydroxy group in the cell membrane, leading to dehydration reactions and formation of active substances This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name

trifluoro(morpholin-4-yl)-λ4-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NOS/c5-10(6,7)8-1-3-9-4-2-8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXIRMVZNARBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369812
Record name Morpholinosulfur trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51010-74-3
Record name Morpholinosulfur trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-morpholinylsulfur trifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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